molecular formula C21H22N2O6 B8120042 (R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

(R)-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B8120042
M. Wt: 398.4 g/mol
InChI Key: WXQFHIXVEGWTFS-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at the 1 and 4 positions of a six-membered ring. This particular compound is characterized by the presence of benzyloxycarbonyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of protecting groups, such as benzyloxycarbonyl chloride, and reagents like sodium hydroxide or potassium hydroxide for deprotection steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

®-1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid has several scientific research applications, including:

Properties

IUPAC Name

(2R)-1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQFHIXVEGWTFS-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol) was dissolved in H2O (125 mL) and 1,4-dioxane (200 mL), and the solution was brought to pH 11 with 50% NaOH in H2O. Benzyl chloroformate (14 mL, 98 mmol) was added while maintaining the pH at 11 with 50% NaOH in H2O. After 1 h, an additional portion of benzyl chloroformate (2 mL, 14 mmol) was added. After 30 min, the solution was extracted with Et2O (3×100 mL). The aqueous layer was brought to pH 2 with concentrated HCl and extracted with EtOAc (3×200 mL). The combined EtOAc extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give 18.9 g (96%) of the desired product as a thick oil. The material was used without further purification. LC-MS: RT=9.250 min; [M+H]+=421.1.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
desired product
Yield
96%

Synthesis routes and methods II

Procedure details

2-Pyrazinecarboxylic acid (2.15 g, 17.32 mmol) is placed in a hydrogenation bottle containing water (100 mL), sodium bicarbonate (1.45 g, 17.32 mmol) and palladium black (500 mg). The bottle is placed under hydrogen (40 p.s.i.) for 60 hours, filtered through celite and lyophilized. The residue is dissolved in water (25 mL), cooled to 0° C., and treated with sodium bicarbonate (3.78 g, 45.00 mmol) and benzyloxycarbonylchloride (6.25 mL, 41.60 mmol) in acetone (25 mL). After stirring 20 hours at ambient temperature, the acetone is removed in vacuo and the mixture is partitioned between methylene chloride (200 mL) and water (50 mL). The pH of the aqueous phase is adjusted to 2 with 1N HCl. The organic phase is washed with saline, dried over MgSO4, and concentrated in vacuo to give the title compound, MS (Cl, NH3) m/z 416 [M+NH4 ]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
title compound
Name
NH3

Synthesis routes and methods III

Procedure details

Benzyl chloroformate (3.1 mL, 22 mmol, Aldrich) was added dropwise over a period of 5 min to a mixture of piperazine-2-carboxylic acid dihydrochloride (2.03 g, 10 mmol, Aldrich) and Na2CO3 (4.24 g, 40 mmol) in water (10 mL) with stirring at 0° C. The mixture was stirred at 0° C. for 1 h, 2N HCl (10 mL) was added and the mixture was extracted with EtOAc (3×40 mL). The combined organic extracts were washed with water (10 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo to give the title compound as a gum, which was used for the next step without additional purification. MS (ESI, pos. ion) m/e: 399 (M+l).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
title compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.